molecular formula C15H24O3Si B13420001 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid

Cat. No.: B13420001
M. Wt: 280.43 g/mol
InChI Key: DXSDQZUVVHAWRL-UHFFFAOYSA-N
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Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic acid is a benzoic acid derivative featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group at the 3-position and a methyl substituent at the 5-position. The TBDMS group is widely employed in organic synthesis to protect hydroxyl groups due to its stability under basic and mildly acidic conditions, as well as its ability to enhance lipophilicity . This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of steroidal or heterocyclic drugs, given the prevalence of TBDMS-protected analogs in medicinal chemistry (e.g., antitumor steroidal intermediates in and boronic acid derivatives in ).

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylbenzoic acid

InChI

InChI=1S/C15H24O3Si/c1-11-7-12(9-13(8-11)14(16)17)10-18-19(5,6)15(2,3)4/h7-9H,10H2,1-6H3,(H,16,17)

InChI Key

DXSDQZUVVHAWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the hydroxyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Diversity

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound TBDMS-OCH2 (3), CH3 (5) ~322.5 (estimated) High lipophilicity; synthetic intermediate N/A
3-(1-(TBDMS)-1H-Indol-5-Yl)benzoic Acid TBDMS-indole (3), COOH (1) ~395.6 Boronic acid precursor; research use
3-Bromo-5-tert-butyl-benzoic Acid Br (3), t-Bu (5) ~257.1 Halogenated analog; potential coupling agent
(3β)-3-(TBDMS)oxy-chol-5-en-24-oic Acid Methyl Ester TBDMS-O (3), steroid core 502.84 Steroidal antitumor intermediate
2,4,5-Trimethoxybenzoic Acid OCH3 (2,4,5) 212.2 Polar substituents; natural product analog
Analysis:
  • Lipophilicity : The TBDMS group in the target compound significantly increases lipophilicity compared to methoxy (e.g., 2,4,5-trimethoxybenzoic acid, ) or hydroxyl analogs. This enhances membrane permeability but reduces aqueous solubility .
  • Stability : TBDMS-protected compounds exhibit superior stability against hydrolysis relative to esters or unprotected alcohols (e.g., tert-butyl esters in ) .
  • Synthetic Utility : Bromo- or boronic acid-substituted analogs () are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s TBDMS group requires deprotection for further functionalization .

Research Findings and Data Gaps

  • Physicochemical Data : While melting points and solubilities are reported for related compounds (e.g., 157–160°C for the steroidal TBDMS analog in ), specific data for the target compound are unavailable.
  • Biological Activity: No direct evidence links the target compound to bioactivity.
  • Safety Profiles : TBDMS-protected compounds generally exhibit low acute toxicity, but long-term effects remain understudied (see for analogous warnings) .

Biological Activity

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic acid, identified by its CAS number 615561-38-1, is a silane-modified benzoic acid derivative. Its unique chemical structure includes a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, potentially influencing its biological activity. This article explores the compound's biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C15H24O3Si
  • Molecular Weight: 280.435 g/mol
  • SMILES Representation: Cc1cc(COSi(C)C(C)(C)C)cc(c1)C(=O)O
  • IUPAC Name: 3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylbenzoic acid

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that exhibit inhibitory effects on enzymes like methyltransferases.
  • Cell Membrane Interaction : The TBDMS group enhances lipophilicity, potentially improving cell membrane permeability and facilitating cellular uptake.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
Enzyme InhibitionInhibits methyltransferases, affecting various metabolic processes
Antioxidant PropertiesExhibits antioxidant activity, reducing oxidative stress in cellular models
Antimicrobial ActivityShows potential antimicrobial effects against certain bacterial strains

Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship of benzoic acid derivatives found that modifications at the carboxylic acid position can significantly alter enzyme inhibition potency. The introduction of silyl groups like TBDMS has been shown to enhance the binding affinity for methyltransferases, suggesting that this compound could serve as a lead compound for developing new inhibitors against SARS-CoV-2 methyltransferases .

Study 2: Antioxidant Activity

Research assessing the antioxidant capacity of various benzoic acid derivatives indicated that those with hydrophobic substituents exhibited improved radical scavenging abilities. This suggests that the TBDMS modification could enhance the compound's protective effects against oxidative damage in cellular models .

Study 3: Antimicrobial Evaluation

In vitro studies have demonstrated that certain benzoic acids possess antimicrobial properties. The modified structure of this compound may enhance its efficacy against specific pathogens due to improved solubility and membrane permeability .

Q & A

Q. What are the key synthetic strategies for introducing the tert-butyldimethylsilyl (TBS) group into benzoic acid derivatives?

The tert-butyldimethylsilyl group is commonly introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. For 3-(((TBS)oxy)methyl)-5-methylbenzoic acid, the hydroxyl group on the benzyl alcohol intermediate is first protected with TBSCl before oxidation to the carboxylic acid. Reaction optimization should focus on controlling steric hindrance and moisture sensitivity .

Step Reagents/Conditions Key Considerations
Hydroxyl protectionTBSCl, imidazole, DMF, 0–25°C, 12–24hExclude moisture to prevent desilylation
Oxidation to carboxylic acidKMnO₄ or CrO₃ in acidic aqueous conditionsMonitor pH to avoid over-oxidation

Q. Which spectroscopic techniques are most effective for characterizing the TBS-protected intermediate?

  • ¹H/¹³C NMR : The TBS group exhibits distinct singlets for the tert-butyl (δ ~0.9–1.1 ppm) and dimethylsilyl (δ ~0.1–0.3 ppm) protons. Coupling patterns in the aromatic region (δ 6.5–8.0 ppm) confirm substitution on the benzene ring .
  • IR Spectroscopy : Absence of a broad O-H stretch (~3200–3600 cm⁻¹) confirms successful silyl protection.
  • Mass Spectrometry (HRMS) : Molecular ion peaks validate the molecular formula (e.g., [M+H]⁺ for C₁₅H₂₄O₃Si).

Q. What are the primary applications of TBS-protected benzoic acids in organic synthesis?

TBS groups serve as temporary protecting agents for hydroxyl moieties, enabling selective functionalization of other reactive sites. These derivatives are pivotal in multistep syntheses of pharmaceuticals, such as cholesterol-lowering agents, where steric protection ensures regioselective reactions .

Advanced Research Questions

Q. How can steric effects of the TBS group influence coupling reactions involving 3-(((TBS)oxy)methyl)-5-methylbenzoic Acid?

The bulky TBS group may hinder nucleophilic or electrophilic attack at the ortho position of the benzene ring. For example, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), steric constraints can reduce yields. Mitigation strategies include:

  • Using electron-rich ligands (e.g., SPhos) to enhance catalytic activity.
  • Optimizing reaction temperature (60–100°C) and solvent polarity (e.g., DMF/H₂O mixtures) .

Q. How can researchers resolve contradictions between crystallographic and NMR data for the TBS group’s conformation?

Discrepancies may arise from dynamic equilibria in solution (NMR) versus static crystal packing (X-ray). For example:

  • X-ray Diffraction : Reveals fixed dihedral angles between the silyl group and benzene ring.
  • VT-NMR (Variable Temperature) : Identifies rotational barriers or conformational flexibility in solution. Combining these methods with DFT calculations provides a comprehensive understanding of steric and electronic effects .

Q. What catalytic systems improve the yield of TBS protection under mild conditions?

Recent advances employ organocatalysts (e.g., DMAP) or ionic liquids to accelerate silylation at lower temperatures (0–25°C). For example, using [BMIM][BF₄] as a solvent reduces reaction time from 24h to 6h while maintaining >90% yield. Comparative

Catalyst System Time Yield Conditions
DMAP in DMF24h85%25°C, anhydrous
[BMIM][BF₄] with DMAP6h92%25°C, moisture-tolerant

This approach minimizes side reactions (e.g., desilylation) in moisture-sensitive syntheses .

Q. How does the TBS group impact the compound’s bioavailability in preclinical studies?

The lipophilic TBS moiety enhances membrane permeability but may reduce aqueous solubility. In vitro assays (e.g., Caco-2 cell monolayers) show increased logP values (e.g., 2.8 vs 1.5 for unprotected analogs). However, metabolic stability studies in liver microsomes indicate rapid enzymatic cleavage of the silyl group, necessitating prodrug strategies for therapeutic applications .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR and X-ray results with computational models (e.g., Gaussian09) to address steric/electronic discrepancies.
  • Reaction Optimization : Use design of experiments (DoE) to statistically assess variables (temperature, catalyst loading) in silylation or cross-coupling reactions.

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